Head-to-Head Comparison: BAHS Selectively Increases REM Sleep vs. Nitrazepam Which Suppresses REM and Alters NREM Architecture
In a randomized, double-blind, placebo-controlled crossover polysomnographic trial in 12 healthy male subjects, butoctamide semisuccinate (BAHS) 600 mg significantly increased REM sleep and decreased stage 2 sleep, while nitrazepam 5 mg significantly increased total sleep time and stage 2 sleep but decreased stage 3 sleep and slightly decreased REM sleep . The two drugs exhibit qualitatively opposite effects on REM sleep at clinically relevant doses. Furthermore, a companion study demonstrated that BAHS did not impair psychomotor function or standing steadiness, while nitrazepam produced significant decrements in both parameters .
| Evidence Dimension | Effect on REM sleep (% of total sleep time) in healthy humans, polysomnography over 8-night protocol |
|---|---|
| Target Compound Data | BAHS 600 mg: Significant increase in REM sleep % (exact % not extractable from abstract; P<0.05 for number and % of REM periods in elderly study with 600 mg dose ). Stage 2 sleep significantly decreased. Stage 1, 3, 4 sleep unaffected. |
| Comparator Or Baseline | Nitrazepam 5 mg: Significant increase in total sleep time and stage 2 sleep. Significant decrease in stage 3 sleep. Slight decrease in stages 1, 4, and REM sleep. BAHS + nitrazepam combination: no alteration of sleep parameters except increased total sleep time. |
| Quantified Difference | BAHS increases REM sleep; nitrazepam decreases REM sleep. BAHS spares slow-wave sleep (stages 3, 4); nitrazepam suppresses stage 3 sleep. Psychomotor impairment: BAHS showed no significant effects; nitrazepam caused significant impairment on standing steadiness and psychomotor performance tests. |
| Conditions | 12 healthy male students, 8 consecutive nights of polysomnography with interval histogram method, dosing at 22:30 hr, recordings 23:00–08:00 hr. Placebo on nights 1-3 and 7-8; active drug on nights 4-6. |
Why This Matters
For researchers studying sleep architecture, this demonstrates that BAHS produces a fundamentally different polysomnographic signature than a representative benzodiazepine hypnotic, making it irreplaceable for protocols requiring REM sleep enhancement without suppression of deep non-REM sleep.
- [1] Mizuki, Y., Suetsugi, M., Hotta, H., Ushijima, I., & Yamada, M. (1995). Stimulatory effect of butoctamide hydrogen succinate on REM sleep in normal humans. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 19(3), 385–401. PMID: 7624490. View Source
- [2] Effects of butoctamide hydrogen succinate and nitrazepam on psychomotor function and EEG in healthy volunteers. Psychopharmacology, 1989. PMID: (accessed via PubMed search results, ref 0 of query). View Source
- [3] Hayashi, Y., Otomo, E., Okudaira, N., & Endo, S. (1982). Drug-increased REM sleep in aged subjects: Butoctamide hydrogen succinate (BAHS). Psychopharmacology, 77(4), 367–370. PMID: 6813899. View Source
